molecular formula C22H19Cl2FN2O4S B4619744 N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4619744
M. Wt: 497.4 g/mol
InChI Key: WWRNVBQWEGDEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C22H19Cl2FN2O4S and its molecular weight is 497.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.0426618 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis Poly(arylene ether sulphones) are synthesized using intermediates like 4-halogenophenylsulphonylphenols, which can be prepared by partial hydrolysis of dihalides or the reaction of halogenoarylsulphonyl chlorides with diaryl carbonates under specific conditions. These intermediates are crucial for introducing functional groups into aryl halides, serving as a foundation for the development of polymers with specific properties (Attwood et al., 1977).

Fluorinated Compounds Synthesis The preparation of fluorinated dienophiles and their reaction with dienes to produce fluorinated cycloadducts demonstrates the role of such compounds in synthesizing novel materials with specific functionalities. The manipulation of these fluorinated compounds paves the way for the development of materials with unique chemical and physical properties (Crowley et al., 1996).

Antipathogenic Activity New thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, especially against bacteria known for their ability to grow in biofilms. These studies highlight the potential of these compounds in the development of new antimicrobial agents with specific target mechanisms (Limban et al., 2011).

Antiproliferative Agents The synthesis of sulfonamide derivatives has led to the identification of compounds with significant antiproliferative activity against various cancer cell lines. This work underscores the potential of these compounds in cancer research, particularly in the development of new therapeutic agents (Pawar et al., 2018).

Corrosion Inhibition The study of chalcone derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution provides insights into the mechanisms of corrosion prevention and the development of more effective corrosion inhibitors. This research is critical for extending the lifespan of metal components in various industrial applications (Lgaz et al., 2017).

Osteoclastogenesis Inhibition Research into the osteoclast inhibitory activity of specific compounds, such as PMSA, sheds light on potential therapeutic strategies for treating osteoporosis by reducing osteoclast activity and preventing bone loss (Cho et al., 2020).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2FN2O4S/c23-20-11-8-17(14-21(20)24)27(32(29,30)19-4-2-1-3-5-19)15-22(28)26-12-13-31-18-9-6-16(25)7-10-18/h1-11,14H,12-13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRNVBQWEGDEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCOC2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.